molecular formula C15H21F3N4O B6796653 N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B6796653
M. Wt: 330.35 g/mol
InChI Key: PBFXXWTXIGHCTM-PRWSFJOGSA-N
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Description

N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a trifluoroethyl group, a cyclohexyl ring, and a triazolopyridine moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O/c16-15(17,18)7-10-3-1-2-4-12(10)20-14(23)11-5-6-13-21-19-9-22(13)8-11/h9-12H,1-8H2,(H,20,23)/t10-,11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFXXWTXIGHCTM-PRWSFJOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)NC(=O)C2CCC3=NN=CN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(F)(F)F)NC(=O)C2CCC3=NN=CN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Construction of the Triazolopyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Coupling Reactions: The final step involves coupling the cyclohexyl intermediate with the triazolopyridine moiety using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoroethyl group and the triazolopyridine ring play crucial roles in binding to the target sites, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The trifluoroethyl group enhances its lipophilicity and metabolic stability, while the triazolopyridine ring provides a versatile scaffold for interaction with various biological targets.

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